N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide
Description
N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide is a synthetic organic compound that features a brominated aromatic ring and a triazole moiety
Properties
IUPAC Name |
N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-9-4-3-5-11(12(9)14)6-16-13(19)10(2)18-8-15-7-17-18/h3-5,7-8,10H,6H2,1-2H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKKTMRTAQQOPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC(=O)C(C)N2C=NC=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide typically involves a multi-step process:
Bromination: The starting material, 3-methylbenzyl alcohol, is brominated using bromine in the presence of a catalyst to yield 2-bromo-3-methylbenzyl bromide.
Nucleophilic Substitution: The brominated intermediate is then reacted with 1,2,4-triazole in the presence of a base such as potassium carbonate to form the triazole-substituted product.
Amidation: Finally, the triazole-substituted intermediate undergoes amidation with propanoyl chloride in the presence of a base like triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The aromatic ring can be oxidized under strong oxidizing conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones depending on the conditions.
Reduction: Formation of the corresponding de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide involves its interaction with specific molecular targets. The triazole moiety can coordinate with metal ions or interact with enzyme active sites, potentially inhibiting their activity. The brominated aromatic ring can also participate in π-π interactions or halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide
- N-[(2-fluoro-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide
- N-[(2-iodo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide
Uniqueness
N-[(2-bromo-3-methylphenyl)methyl]-2-(1,2,4-triazol-1-yl)propanamide is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions. Bromine atoms are larger and more polarizable than chlorine or fluorine, leading to different chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
